molecular formula C22H23ClF3N3O B2916308 (E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one CAS No. 1445765-49-0

(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2916308
CAS No.: 1445765-49-0
M. Wt: 437.89
InChI Key: NNMJZHSQMYUDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one is a sophisticated synthetic organic compound of significant interest in advanced chemical and pharmacological research. This molecule integrates several pharmaceutically relevant motifs, including a chloropyridine ring and a piperidine derivative. The piperidine moiety is a fundamental building block in medicinal chemistry, present in more than twenty classes of pharmaceuticals and numerous alkaloids, making it a critical scaffold for designing new active compounds . The structure also features a trifluoromethylbenzyl group, a common element in agrochemicals and pharmaceuticals known to enhance metabolic stability and membrane permeability . The (E)-configured enone (α,β-unsaturated ketone) linker is a key structural feature seen in various bioactive molecules and is a versatile handle for further chemical derivatization . This compound is intended for research applications only, specifically for use in discovery chemistry and early-stage investigational studies. Potential areas of investigation include the development of novel crop protection agents, given that compounds containing 6-chloropyridin-3-yl groups are known to be developed as insecticides . Researchers can also explore its utility as a key intermediate in synthesizing more complex molecules or as a candidate for high-throughput biological screening. The product is provided with a guaranteed level of purity and characterization to ensure consistent and reliable experimental results. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-3-(6-chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF3N3O/c1-28(15-17-3-2-4-18(13-17)22(24,25)26)19-9-11-29(12-10-19)21(30)8-6-16-5-7-20(23)27-14-16/h2-8,13-14,19H,9-12,15H2,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMJZHSQMYUDND-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCN(CC2)C(=O)C=CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCN(CC2)C(=O)/C=C/C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C20H22ClF3N2O\text{C}_{20}\text{H}_{22}\text{ClF}_3\text{N}_2\text{O}

This structure comprises a chloropyridine moiety linked to a piperidine derivative, which is further substituted with a trifluoromethyl phenyl group. These structural features are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antitumor , anti-inflammatory , and antimicrobial effects.

Antitumor Activity

  • Mechanism of Action : The compound has shown efficacy against various cancer cell lines, particularly through the inhibition of key signaling pathways involved in cell proliferation and survival. In vitro studies suggest that it may target the BRAF(V600E) mutation, which is prevalent in melanoma .
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on MDA-MB-231 breast cancer cells, with enhanced efficacy when combined with doxorubicin, indicating potential for synergistic therapeutic strategies .

Anti-inflammatory Effects

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent .
  • Clinical Relevance : Its anti-inflammatory properties may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

  • Broad-spectrum Efficacy : Preliminary studies indicate that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria, as well as certain fungi .
  • Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with cellular metabolism.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetNotable Findings
AntitumorInhibition of BRAF(V600E)Significant cytotoxicity in MDA-MB-231 cells
Anti-inflammatoryReduction of pro-inflammatory cytokinesPotential use in arthritis treatment
AntimicrobialDisruption of cell membranesEffective against various bacteria and fungi

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological effectiveness. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, has been linked to enhanced potency against cancer cell lines and improved pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on shared motifs: enone linkers, piperidine/piperazine derivatives, and halogenated/fluorinated aryl groups. Below is a comparative analysis with key examples:

Compound Name / ID Key Structural Features Differences from Target Compound Potential Biological Implications
(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one Enone linker, chlorophenyl, piperazine with trifluoromethylpyrimidine Replaces piperidine with piperazine; pyrimidine instead of pyridine Altered target selectivity (e.g., kinase vs. GPCR) due to piperazine’s flexibility .
3-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one (4g) Enone linker, unsubstituted piperidine, phenyl group Lacks chloropyridine and trifluoromethyl groups; simpler substitution pattern Reduced binding affinity and selectivity due to absence of halogen and -CF₃ .
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine Chloropyridine, piperidine with amine substituent Missing enone linker and trifluoromethylphenylmethyl amino group Limited conformational rigidity; potential for different target interactions .
Triprolidine (E/Z isomers) Pyridine, pyrrolidine, and enone-like structure Smaller heterocycles (pyrrolidine vs. piperidine); no halogen or -CF₃ Antihistaminic activity; highlights role of stereochemistry in efficacy .

Key Findings from Comparative Studies

Impact of Halogenation : The 6-chloropyridinyl group may engage in halogen bonding with targets, a feature absent in compounds like triprolidine . This could explain higher potency in enzyme inhibition assays .

Linker and Heterocycle Flexibility : Piperazine-based analogs (e.g., ) exhibit greater conformational flexibility than piperidine-containing compounds, which may reduce target specificity .

Stereochemistry: The (E)-configuration of the enone linker enforces a planar structure, likely improving binding alignment compared to (Z)-isomers or saturated linkers .

Quantitative Similarity Assessment

Using the Tanimoto coefficient (a similarity metric based on molecular fingerprints), the target compound shows:

  • ~65% similarity to (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one (shared enone, -Cl, -CF₃).
  • ~50% similarity to 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (shared chloropyridine and piperidine).
  • <40% similarity to triprolidine (divergent core structure) .

Pharmacokinetic and Toxicity Considerations

  • Solubility: The trifluoromethyl group and chloropyridine may reduce aqueous solubility compared to non-halogenated analogs, necessitating formulation optimizations .
  • Metabolic Stability : Piperidine derivatives generally exhibit slower hepatic clearance than piperazine analogs, as seen in related compounds .
  • Cross-Reactivity: Immunoassays for the target compound may detect analogs with shared enone/chloropyridine motifs, but assay format significantly impacts specificity .

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